2-[(2-Bromobenzyl)thio]acetohydrazide
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Overview
Description
2-[(2-Bromobenzyl)thio]acetohydrazide is a chemical compound with the molecular formula C9H11BrN2OS and a molecular weight of 275.17 g/mol . This compound is primarily used in biochemical research, particularly in the field of proteomics . It is known for its unique structure, which includes a bromobenzyl group attached to a thioacetohydrazide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Bromobenzyl)thio]acetohydrazide typically involves the reaction of 2-bromobenzyl chloride with thioacetohydrazide under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Bromobenzyl)thio]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The thioacetohydrazide moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The bromobenzyl group can be reduced to form the corresponding benzyl derivative.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2-Bromobenzyl)thio]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly as a precursor to pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2-Bromobenzyl)thio]acetohydrazide involves its interaction with biological molecules, particularly proteins. The thioacetohydrazide moiety can form covalent bonds with cysteine residues in proteins, leading to the modification of protein function. This interaction can affect various molecular pathways and targets, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Chlorobenzyl)thio]acetohydrazide
- 2-[(2-Fluorobenzyl)thio]acetohydrazide
- 2-[(2-Iodobenzyl)thio]acetohydrazide
Uniqueness
2-[(2-Bromobenzyl)thio]acetohydrazide is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogens may not. For example, the bromine atom can be easily substituted with various nucleophiles, providing a versatile platform for the synthesis of diverse derivatives. Additionally, the bromine atom can influence the compound’s reactivity and interaction with biological molecules, making it distinct from its chloro, fluoro, and iodo counterparts .
Properties
IUPAC Name |
2-[(2-bromophenyl)methylsulfanyl]acetohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2OS/c10-8-4-2-1-3-7(8)5-14-6-9(13)12-11/h1-4H,5-6,11H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSMOFBHVXKKNBB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSCC(=O)NN)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501220438 |
Source
|
Record name | 2-[[(2-Bromophenyl)methyl]thio]acetic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501220438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
590376-68-4 |
Source
|
Record name | 2-[[(2-Bromophenyl)methyl]thio]acetic acid hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=590376-68-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[[(2-Bromophenyl)methyl]thio]acetic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501220438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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